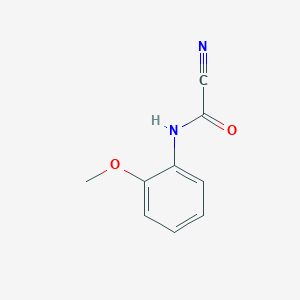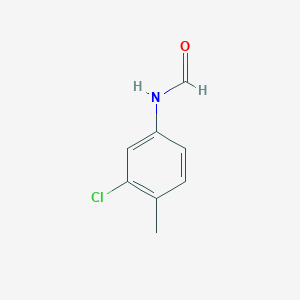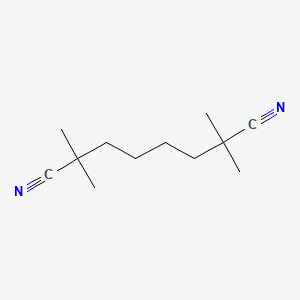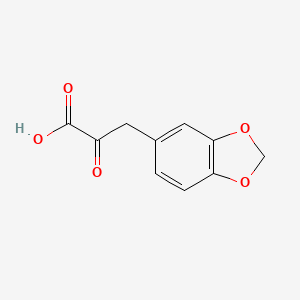
N-(5-Chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated methylphenyl group and a dimethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 2,5-dimethoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various halogenated or nitrated derivatives.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity, or interfering with biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-methylurea: A simpler urea derivative with different substituents.
N-(2-Chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea: A closely related compound with a different substitution pattern.
Uniqueness
N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other urea derivatives. Its unique structure could lead to specific interactions with biological targets or unique reactivity in chemical reactions.
Properties
CAS No. |
76393-40-3 |
|---|---|
Molecular Formula |
C16H17ClN2O3 |
Molecular Weight |
320.77 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-4-5-11(17)8-13(10)18-16(20)19-14-9-12(21-2)6-7-15(14)22-3/h4-9H,1-3H3,(H2,18,19,20) |
InChI Key |
ZEISRRIOTSIQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)

![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)






![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

